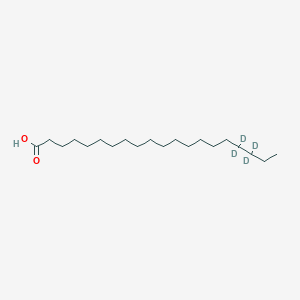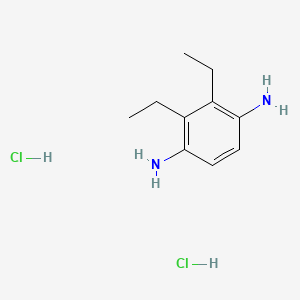
2,3-Diethylbenzene-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of benzene, featuring two ethyl groups and two amine groups attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylbenzene-1,4-diamine dihydrochloride typically involves the nitration of 2,3-diethylbenzene, followed by reduction to form the corresponding diamine. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of concentrated acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions often involve the use of halogenating agents or other electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Diethylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Diethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diethylbenzene-1,3-diamine dihydrochloride
- 2,5-Diethylbenzene-1,4-diamine dihydrochloride
- 2,3-Dimethylbenzene-1,4-diamine dihydrochloride
Uniqueness
2,3-Diethylbenzene-1,4-diamine dihydrochloride is unique due to the specific positioning of the ethyl and amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H18Cl2N2 |
|---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
2,3-diethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-7-8(4-2)10(12)6-5-9(7)11;;/h5-6H,3-4,11-12H2,1-2H3;2*1H |
InChI-Schlüssel |
FYWGNVFPHDKSOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1CC)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


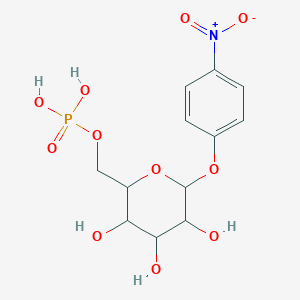
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
![[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12312609.png)
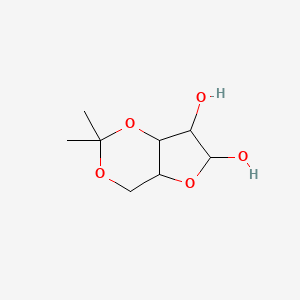
![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)
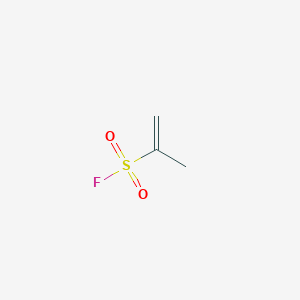

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)

